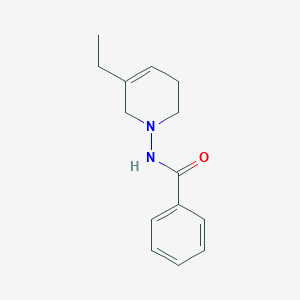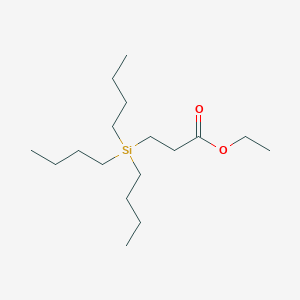
Ethyl 3-(tributylsilyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(tributylsilyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tributylsilyl group attached to the propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(tributylsilyl)propanoate typically involves the reaction of ethyl propanoate with a tributylsilyl reagent under specific conditions. One common method is the silylation of ethyl propanoate using tributylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
C2H5COOCH2CH3+Bu3SiCl→C2H5COOCH2CH2SiBu3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(tributylsilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Ethyl propanoate and tributylsilanol.
Oxidation: Propanoic acid and tributylsilanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(tributylsilyl)propanoate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(tributylsilyl)propanoate involves the interaction of the silyl group with various molecular targets. The tributylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The ester moiety can undergo hydrolysis or other transformations, leading to the release of active compounds.
Comparación Con Compuestos Similares
Ethyl 3-(tributylsilyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(trimethylsilyl)propanoate: Similar structure but with a trimethylsilyl group instead of a tributylsilyl group. The bulkiness of the silyl group affects the reactivity and steric hindrance.
Ethyl propanoate: Lacks the silyl group, making it less versatile in synthetic applications.
Tributylsilyl derivatives: Other compounds with tributylsilyl groups attached to different functional groups, exhibiting varying reactivity and applications.
This compound stands out due to its unique combination of the ester and silyl functionalities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
137787-38-3 |
|---|---|
Fórmula molecular |
C17H36O2Si |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
ethyl 3-tributylsilylpropanoate |
InChI |
InChI=1S/C17H36O2Si/c1-5-9-13-20(14-10-6-2,15-11-7-3)16-12-17(18)19-8-4/h5-16H2,1-4H3 |
Clave InChI |
KYGMGLVTUPJOQU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


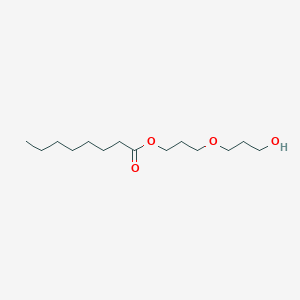

![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
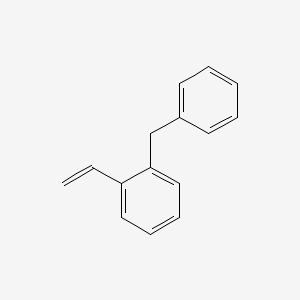
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
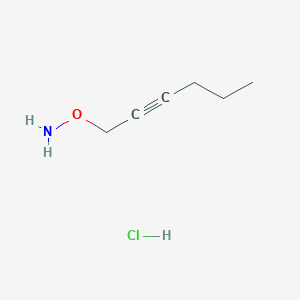

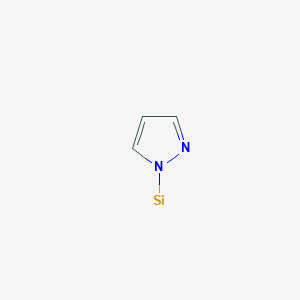
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
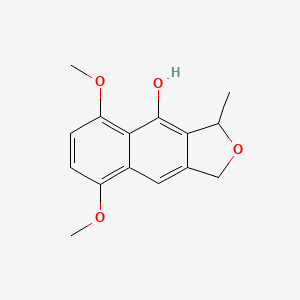

![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
